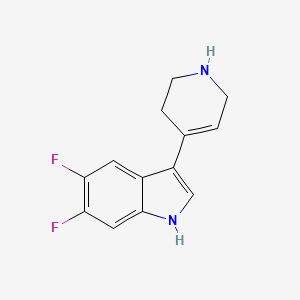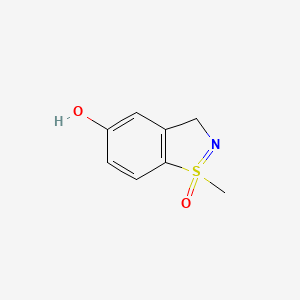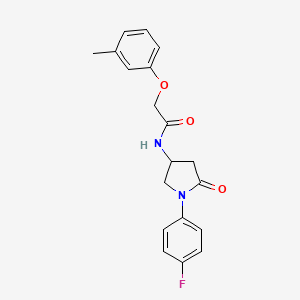![molecular formula C9H12N2O3 B2528209 N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide CAS No. 2411263-40-4](/img/structure/B2528209.png)
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide, also known as OA-02, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Wirkmechanismus
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide exerts its effects through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of bacterial enzymes such as beta-lactamase, which is involved in antibiotic resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacterial cells by disrupting their cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting subject for research. Additionally, this compound has been shown to have multiple potential therapeutic applications, which makes it a versatile compound for study. However, there are also limitations to using this compound in lab experiments. It is a complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, this compound has not been extensively studied, which means that its safety and efficacy are not well-established.
Zukünftige Richtungen
There are several future directions for research on N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide. One potential avenue of research is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer properties and its potential use in treating various types of cancer. Additionally, there is potential for research on this compound's antibacterial properties and its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Finally, further studies are needed to establish the safety and efficacy of this compound in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesemethoden
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methylpropanal with 2-aminoethanol to form the intermediate compound, which is then reacted with 2-oxo-1,3-oxazolidine to form the spirocyclic compound. Finally, the spirocyclic compound is reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-7(12)11-6-3-9(4-6)5-10-8(13)14-9/h2,6H,1,3-5H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJWJRKAJSIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(C1)CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)


![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)


